Iroxanadine

Description

Contextualization within the Landscape of Chemical Probes and Drug Candidates

Chemical probes are essential tools in biomedical research, used to selectively interact with specific biological targets, thereby helping to elucidate their functions. ebi.ac.uk An ideal chemical probe possesses high potency and selectivity for its target, enabling researchers to study biological processes with precision. When a chemical probe demonstrates potential for therapeutic intervention in disease models, it may transition into a drug candidate, undergoing further investigation for its potential clinical utility.

Iroxanadine emerged as a compound of interest due to its potential as a cardioprotective agent. drugbank.comnih.gov Its investigation has been primarily focused on its utility in treating vascular diseases such as atherosclerosis and preventing restenosis following surgical procedures. justia.comdrugbank.com

Historical Perspective of this compound's Development and Research Trajectory

The story of this compound is intrinsically linked to the research and development efforts of the Hungarian pharmaceutical company, Biorex.

This compound, designated as BRX-235 during its development, was first synthesized by Biorex R&D Co. in Hungary. drugbank.comnih.govpatsnap.comncats.io The company, which has a portfolio of numerous patents, focused on the discovery of novel pharmaceutical preparations. patsnap.comjustia.com this compound is chemically classified as a pyridine (B92270) derivative. drugbank.comncats.io

Compound Details: this compound (BRX-235)

| Identifier | Value | Source |

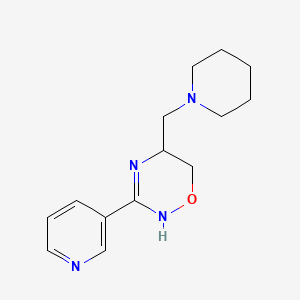

| Chemical Name | (-)-5-(Piperidin-1-ylmethyl)-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | nih.gov |

| Molecular Formula | C14H20N4O | ebi.ac.uknih.gov |

| Development Code | BRX-235 | drugbank.comnih.gov |

| Originator | Biorex R&D Co. | ncats.io |

The initial research on this compound centered on its potential as a cardioprotective agent. drugbank.comnih.gov Early studies investigated its role in the treatment of atherosclerosis and complications arising from it, such as peripheral arterial disease and ischemic heart disease. ncats.io A significant area of interest was its potential to prevent early restenosis after procedures like balloon angioplasty. justia.com

The mechanism of action of this compound was a key area of investigation. Research demonstrated that BRX-235 induces the phosphorylation of p38 stress-activated protein kinase (SAPK), a protein that plays a crucial role in the homeostasis of endothelial cells. drugbank.comnih.govncats.io Dysfunction of these cells is a central factor in the development of vascular diseases. Furthermore, this compound was found to cause the translocation of a calcium-dependent protein kinase C isoform to cell membranes. drugbank.comnih.gov

Subsequent research, as indicated by a series of publications, delved deeper into the cellular mechanisms affected by this compound. Studies explored its ability to activate the migration of aortic endothelial cells through the p38 SAPK pathway and its capacity to reduce apoptosis (programmed cell death) in reoxygenated endothelial cells, mimicking the conditions of ischemia-reperfusion injury. ncats.io Further investigations also examined its effect on cell proliferation in the context of myointimal hyperplasia, a process contributing to restenosis. ncats.io While this compound reached Phase II clinical trials, its current development status is not widely publicized. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRTSZDKPRPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950313 | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276690-58-5, 934838-71-8, 203805-20-3 | |

| Record name | Iroxanadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROXANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Iroxanadine Analogues

Strategic Approaches to the Synthesis of the 5,6-Dihydro-nih.govdrugbank.comebi.ac.ukoxadiazine Core

The formation of the 5,6-dihydro-4H- nih.govdrugbank.comebi.ac.ukoxadiazine ring, the central structural feature of Iroxanadine, has been accomplished through several strategic synthetic routes. Key methodologies include reductive amination, nucleophilic addition to iminium ions, and the condensation of diamines with imidates. nih.gov

One approach to the 5,6-dihydro- nih.govdrugbank.comebi.ac.ukoxadiazine core involves a reductive amination strategy. This method typically begins with the reaction of a suitable starting material to form an intermediate that can undergo intramolecular cyclization. For instance, the synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines has been explored using this protocol. nih.gov However, the yields for this particular pathway can be low or only result in trace amounts of the desired product under various reductive amination conditions, such as those using sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

The formation of an iminium ion intermediate provides another pathway to the oxadiazine ring. nih.gov Iminium ions are highly reactive electrophilic species that readily undergo nucleophilic attack. nih.gov This process generally involves the reaction of an aldehyde or ketone with a secondary amine to form an imine, which is then protonated to the iminium ion. nih.gov The subsequent intramolecular nucleophilic attack leads to the formation of the heterocyclic ring. This method's success is often dependent on the stability and reactivity of the specific iminium ion generated. While explored, this route can sometimes be less efficient than other methods for constructing the 5,6-dihydro- nih.govdrugbank.comebi.ac.ukoxadiazine scaffold. nih.gov

The most versatile and highest-yielding method for the synthesis of the 5,6-dihydro- nih.govdrugbank.comebi.ac.ukoxadiazine ring is the condensation of a diamine with an imidate building block. nih.gov This approach has been shown to produce a variety of substituted oxadiazines with yields of up to 91%. nih.gov The reaction's versatility allows for the introduction of diverse substituents on the heterocyclic core, making it highly suitable for creating libraries of analogues for medicinal chemistry programs. nih.gov Given that this compound's structure is 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine, this method is well-suited for its synthesis by selecting the appropriate substituted diamine and imidate precursors. nih.govebi.ac.uk

Exploration of Substituent Effects and Chiral Synthesis for Structure-Activity Probing

To understand the structure-activity relationship (SAR) of this compound analogues, it is essential to synthesize a variety of derivatives with different substituents and stereochemical configurations. nih.govscirp.org

This compound possesses a chiral center at the C5 position of the oxadiazine ring. ncats.io The biological activity of enantiomers can differ significantly, making stereocontrolled synthesis a critical aspect of drug design. nih.gov The imidate condensation route is particularly amenable to the introduction of chirality at both the C5 and C6 positions of the oxadiazine ring. nih.gov This allows for the synthesis of specific stereoisomers of this compound and its analogues, which is crucial for investigating the impact of stereochemistry on their pharmacological properties. nih.govnih.gov The development of enantioselective synthetic methods, potentially using chiral catalysts or auxiliaries, is a key focus in this area to isolate the more active enantiomer. nih.govnih.gov

Design and Fabrication of Novel this compound-Based Scaffolds

The design and fabrication of novel scaffolds based on the this compound structure aim to develop new chemical entities with improved properties. mdpi.comnih.gov A scaffold provides the core three-dimensional structure upon which functional groups can be systematically varied. uva.es For this compound, the 5,6-dihydro- nih.govdrugbank.comebi.ac.ukoxadiazine ring serves as this central scaffold. nih.gov

The development of novel this compound-based scaffolds involves modifying the core structure or the substituents at the 3- and 5-positions. The goal is to create analogues with potentially enhanced biological activity, selectivity, or pharmacokinetic profiles. nih.gov Techniques such as computer-aided drug design (CADD) can be employed to model the interactions of hypothetical new scaffolds with their biological targets, guiding the synthetic efforts toward the most promising candidates. mdpi.com The fabrication of these new scaffolds would rely on versatile synthetic methodologies, like the imidate condensation, that allow for broad substituent diversity. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Cascades

Iroxanadine exerts its effects by influencing key signaling pathways within the cell. These pathways are critical in regulating a multitude of cellular processes, from proliferation and differentiation to apoptosis and inflammatory responses. The following sections detail the specific modulatory effects of this compound on these signaling networks.

Translocation of Calcium-Dependent Protein Kinase C Isoforms

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in signal transduction. The activation and translocation of PKC isoforms are key events in mediating cellular responses to a variety of stimuli. Conventional PKC isoforms, namely α (alpha), β (beta), and γ (gamma), are dependent on calcium ions (Ca²⁺) and diacylglycerol (DAG) for their activation. Upon activation, these isoforms translocate from the cytosol to cellular membranes, where they phosphorylate specific substrate proteins, thereby propagating the downstream signal.

While direct studies detailing the specific effects of this compound on the translocation of PKC-α, PKC-β, and PKC-γ are not extensively available in the public domain, the known actions of similar cardioprotective agents and the general mechanisms of PKC translocation in relevant cell types, such as endothelial cells, provide a framework for its potential actions. For instance, in human umbilical vein endothelial cells (HUVECs), various stimuli can induce the translocation of PKC-α from the cytosol to the membrane fraction. nih.gov The activation of PKCβII has been implicated in endothelial dysfunction through the generation of mitochondrial reactive oxygen species. nih.gov

The process of PKC translocation is a critical step in its function. In endothelial cells, mechanical stimuli can induce a biphasic and directional translocation of PKCα, a process that requires both an increase in intracellular Ca²⁺ and the presence of DAG. nih.gov The initial translocation to the membrane is followed by a secondary accumulation at the point of stimulus. nih.gov In the context of ischemia-reperfusion injury, a condition relevant to the therapeutic targets of this compound, translocation of PKC isoforms α, β, and γ has been observed, suggesting their involvement in the cellular response to ischemic stress.

The table below summarizes the general characteristics and roles of the calcium-dependent PKC isoforms potentially modulated by compounds like this compound.

| PKC Isoform | Activators | General Function in Endothelial Cells |

| PKC-α | Ca²⁺, Diacylglycerol (DAG) | Involved in cell proliferation, apoptosis, and permeability. nih.gov Translocation is induced by various stimuli, including mechanical stress. nih.gov |

| PKC-β | Ca²⁺, Diacylglycerol (DAG) | Implicated in endothelial dysfunction, inflammation, and vascular permeability. The PKCβII isoform is particularly linked to mitochondrial ROS production. nih.gov |

| PKC-γ | Ca²⁺, Diacylglycerol (DAG) | Primarily expressed in neurons, but its role in other cell types is also being investigated. Downregulation has been linked to enhanced malignant phenotypes in some cancer cells. nih.gov |

Interplay with Nitric Oxide and Reactive Oxygen Species Pathways

This compound's mechanism of action also involves a complex interplay with nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. These two pathways are intricately linked and play crucial roles in vascular biology and pathophysiology.

Nitric Oxide (NO) Pathway:

Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial nitric oxide synthase (eNOS). The activation of eNOS and subsequent production of NO are essential for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. The phosphorylation of eNOS at specific serine residues, such as Ser1177, is a key mechanism for its activation. nih.gov Various signaling pathways, including those involving Akt/PKB and protein kinase C, can lead to eNOS phosphorylation and activation. nih.govnih.gov

While direct evidence of this compound's effect on eNOS phosphorylation is limited, its cardioprotective profile suggests a potential positive modulation of this pathway. Inhibition of NO synthesis has been shown to induce intracellular oxidative stress and increase endothelial cell adhesion to neutrophils, highlighting the protective role of a functional NO pathway. nih.gov Conversely, studies with certain pro-inflammatory cytokines have demonstrated an attenuation of basal NO concentration in HUVECs. nih.gov

Reactive Oxygen Species (ROS) Pathways:

Reactive oxygen species are byproducts of normal cellular metabolism and can act as important signaling molecules. However, excessive production of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous cardiovascular diseases. A major source of ROS in vascular cells is the family of NADPH oxidases (Nox). nih.gov The activation of NADPH oxidase leads to the production of superoxide (B77818), which can react with NO to form peroxynitrite, a highly reactive and damaging species. This reaction, known as eNOS uncoupling, reduces NO bioavailability and exacerbates oxidative stress.

The interplay between PKC and NADPH oxidase is well-established. Activation of certain PKC isoforms can lead to the stimulation of NADPH oxidase and subsequent ROS production. nih.gov For example, in cardiomyocytes, high glucose conditions can induce NADPH oxidase-derived superoxide production, leading to apoptosis via JNK-dependent activation of NF-κB. nih.gov

The potential for this compound to modulate these pathways could be central to its therapeutic effects. By potentially influencing PKC translocation, this compound may indirectly affect NADPH oxidase activity and the cellular redox state.

The table below outlines the key components and interactions within the NO and ROS pathways that may be influenced by this compound.

| Pathway Component | Function | Potential Modulation by this compound (Hypothesized) |

| eNOS | Produces nitric oxide (NO) | May promote phosphorylation and activation, leading to increased NO bioavailability. |

| Nitric Oxide (NO) | Vasodilation, anti-inflammatory, anti-thrombotic | Increased levels could contribute to cardioprotective effects. |

| NADPH Oxidase (Nox) | Major source of cellular reactive oxygen species (ROS) | May inhibit activation, thereby reducing oxidative stress. |

| Reactive Oxygen Species (ROS) | Signaling molecules at low levels; damaging at high levels | May restore balance by reducing excessive ROS production. |

Preclinical Pharmacological Investigations of Iroxanadine S Therapeutic Potential

In Vitro Cellular and Organotypic Model Studies

Iroxanadine, also known as BRX-235, has been the subject of preclinical investigations to elucidate its therapeutic potential at a cellular level, with a particular focus on its effects within the vascular system. These in vitro studies have explored its impact on various cell types integral to vascular health and disease, including endothelial cells (ECs), vascular smooth muscle cells (VSMCs), and cells involved in myointimal hyperplasia.

Cytoprotective Effects on Endothelial Cells (ECs)

Endothelial cells line the interior surface of blood vessels and play a critical role in vascular homeostasis. Research into this compound has highlighted its significant cytoprotective effects on these cells, particularly under conditions of stress.

Studies have demonstrated that this compound can mitigate apoptosis, or programmed cell death, in endothelial cells subjected to ischemia/reperfusion (I/R) conditions, which mimic the stress experienced during events like a heart attack or stroke. In cultured human umbilical vein endothelial cells (HUVECs) exposed to hypoxia followed by reoxygenation, this compound has been shown to significantly reduce caspase-dependent apoptosis. nih.gov

The protective mechanism appears to be context-dependent. When administered before the hypoxic stress, the cytoprotection is associated with an enhanced accumulation of heat shock proteins (Hsp). nih.gov Conversely, when this compound is introduced at the onset of reoxygenation, its protective effects are linked to the enhanced activation of p38 mitogen-activated protein kinase (MAPK). nih.gov This suggests that this compound may employ different cellular pathways to protect endothelial cells depending on the timing of its administration relative to the ischemic event.

| Experimental Condition | Key Finding | Associated Mechanism |

| Pre-hypoxia administration of this compound | Reduced caspase-dependent apoptosis | Enhanced Hsp accumulation |

| Post-hypoxia administration of this compound | Reduced caspase-dependent apoptosis | Enhanced p38 kinase activation |

By attenuating apoptosis, this compound consequently enhances the survival and helps maintain the integrity of endothelial cells under I/R stress. nih.gov The activation of the p38 MAPK pathway by this compound is a key element in this pro-survival effect. nih.gov This pathway is known to be crucial for maintaining endothelial cell homeostasis. nih.gov The ability of this compound to promote EC survival is a cornerstone of its potential as a vasculoprotective agent, particularly in the context of preventing the endothelial damage that precedes the development of atherosclerosis and restenosis following vascular interventions. nih.govnih.gov

Studies on Endothelial Cell Migration Dynamics

While this compound is known to activate the p38 MAPK pathway, a signaling cascade that has been implicated in the regulation of endothelial cell migration, direct studies specifically investigating the effect of this compound on endothelial cell migration dynamics are not extensively detailed in the available preclinical literature. The activation of p38 MAPK by vascular endothelial growth factor (VEGF), for example, has been shown to mediate the actin reorganization necessary for cell migration. However, the precise impact of this compound on this specific cellular process remains an area for further investigation.

Regulation of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation of vascular smooth muscle cells is a key event in the pathogenesis of vascular diseases such as atherosclerosis and restenosis. Although this compound is being investigated for these conditions, there is a lack of direct preclinical data specifically examining its regulatory effects on VSMC proliferation. The molecular pathways governing VSMC proliferation are complex and involve numerous signaling molecules. While this compound's influence on signaling pathways like p38 MAPK in endothelial cells is established, its direct impact on the proliferative pathways within VSMCs has not been a primary focus of the available research.

Examination of Myointimal Hyperplasia (MIH) Cell Behavior

Myointimal hyperplasia, the thickening of the tunica intima of a blood vessel as a complication of endothelial injury, is driven by the migration and proliferation of smooth muscle cells. Given that this compound is suggested for the prevention of early restenosis, a condition characterized by myointimal hyperplasia, its potential to modulate the behavior of cells involved in MIH is of significant interest. However, specific preclinical studies detailing the direct examination of this compound's effects on the cellular behaviors contributing to myointimal hyperplasia are not prominently featured in the scientific literature. Further research is needed to elucidate any direct regulatory role of this compound in this pathological process.

In Vivo Efficacy Studies in Established Animal Models

Extensive literature searches for in vivo preclinical data on the compound this compound did not yield specific results for its efficacy in established animal models for the requested therapeutic areas. The following sections outline the standard animal models used to investigate these conditions, providing a framework for how a compound like this compound would theoretically be evaluated. However, no studies were found that have specifically reported the effects of this compound within these models.

Therapeutic Modulation in Models of Diabetic Peripheral Neuropathy

The evaluation of therapeutic agents for diabetic peripheral neuropathy (DPN) commonly utilizes rodent models where diabetes is induced, leading to neuropathic complications. nih.govnih.gov The most prevalent models involve chemical induction of diabetes, such as with streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells, thereby mimicking type 1 diabetes. nih.govnih.gov Genetic models, like the db/db mouse, which has a mutation in the leptin receptor gene, are used to represent type 2 diabetes. nih.gov

Key endpoints in these models include assessments of nerve conduction velocity (NCV), which is typically reduced in diabetic animals. nih.govnih.gov Behavioral tests are crucial for measuring pain, a common symptom of DPN. These include tests for thermal hyperalgesia (exaggerated response to heat) and mechanical allodynia (pain response to a non-painful stimulus), often measured using von Frey filaments. nih.govnih.gov Structural changes are assessed through histopathological examination of nerve tissue, looking for axonal degeneration, demyelination, and a reduction in intra-epidermal nerve fiber density. nih.govnih.gov Although flavonoids and other compounds have shown some promise in these models by impacting pathways like the hexosamine pathway or reducing advanced glycation endproducts (AGEs), no data is available for this compound. mdpi.comnih.gov

Table 1: Common Animal Models and Endpoints for Diabetic Peripheral Neuropathy

| Model Type | Species | Method of Induction | Key Endpoints Measured |

|---|---|---|---|

| Chemical-Induced | Rat, Mouse | Streptozotocin (STZ) or Alloxan injection | Nerve Conduction Velocity (NCV), Thermal Hyperalgesia, Mechanical Allodynia, Nerve Fiber Density |

Impact on Wound Healing and Integrity in Diabetic Foot Ulcer Models

Preclinical research into diabetic foot ulcers (DFU) relies on animal models that replicate the impaired wound healing characteristic of diabetes. nih.govnih.gov These models are typically created in diabetic animals (e.g., STZ-induced diabetic rats or db/db mice) by creating a full-thickness excisional wound, often on the dorsal side of the animal. pcronline.comnih.gov

The primary outcome measured is the rate of wound closure, which is documented over time through digital photography and planimetric analysis. jchr.org Histological analysis of the wound tissue is performed at different time points to evaluate parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis (new blood vessel formation). researchgate.netmdpi.com The expression of various growth factors and inflammatory markers within the wound bed can also be quantified. While various novel therapies, including growth factors and cell-based therapies, are being investigated in these models, no studies have been published on the effects of this compound. nih.gov

Table 2: Standard In Vivo Models for Diabetic Foot Ulcer Research

| Animal Model | Diabetes Induction | Wound Creation | Primary Efficacy Endpoints |

|---|---|---|---|

| Wistar or Sprague-Dawley Rat | Streptozotocin (STZ) | Full-thickness dorsal skin excision | Rate of wound closure, Histological analysis (re-epithelialization, granulation, angiogenesis), Tensile strength of healed tissue |

Cardioprotective Actions in Models of Ischemic Heart Disease

The cardioprotective potential of new compounds is frequently assessed in animal models of myocardial infarction (MI), also known as ischemic heart disease. nih.govnih.gov The most common approach involves the surgical ligation of a major coronary artery, typically the left anterior descending (LAD) artery, in animals such as mice, rats, or rabbits. nih.gov This ligation induces a period of ischemia, followed by reperfusion (release of the ligature), mimicking the events of a heart attack and subsequent revascularization therapy. nih.gov

The primary endpoint in these studies is the infarct size, often expressed as a percentage of the area at risk (the portion of the heart muscle supplied by the occluded artery). nih.gov Cardiac function is another critical parameter, evaluated using techniques like echocardiography to measure left ventricular ejection fraction and fractional shortening. mountsinai.org Histological analysis can reveal changes in cardiomyocyte structure, inflammation, and fibrosis. nih.gov While many strategies, including ischemic preconditioning and various pharmacological agents, have been tested for cardioprotection, research on this compound in this context is absent from the scientific literature. nih.govnih.gov

Table 3: Preclinical Models for Evaluating Cardioprotection in Ischemic Heart Disease

| Animal Model | Ischemia Induction Method | Key Outcome Measures |

|---|---|---|

| Mouse (e.g., C57BL/6) | Surgical ligation of the left coronary artery | Infarct size (TTC staining), Cardiac function (Echocardiography), Inflammatory markers, Fibrosis assessment |

| Rat (e.g., Sprague-Dawley, Wistar) | Surgical ligation of the left anterior descending (LAD) artery | Infarct size, Arrhythmia analysis, Hemodynamic measurements, Apoptosis assays (TUNEL) |

Prevention and Reversal of Vascular Restenosis in Animal Models

Vascular restenosis, the re-narrowing of a blood vessel after procedures like angioplasty, is studied in various animal models that replicate the initial arterial injury. nih.govmdpi.com The rat carotid artery balloon injury model is a widely used example, where a catheter is used to denude the endothelium and stretch the vessel wall, initiating a healing response that leads to neointimal hyperplasia—the primary cause of restenosis. nih.gov Rabbit iliac or femoral artery models are also used, as their vessel size is more comparable to human coronary arteries and allows for the use of clinical devices like stents. mdpi.com

The main outcome is the extent of neointimal formation, quantified by morphometric analysis of the vessel cross-sections. nih.gov This is often expressed as the intima-to-media ratio. nih.gov Cellular proliferation within the vessel wall is measured using markers like Ki-67. While various compounds, including antioxidants and drugs that inhibit smooth muscle cell proliferation like sirolimus, have been evaluated, there is no published evidence on the effect of this compound on restenosis. pcronline.comnih.govnih.gov

Table 4: Common Animal Models for Vascular Restenosis

| Animal Model | Injury Method | Primary Efficacy Endpoints |

|---|---|---|

| Rat Carotid Artery | Balloon catheter injury | Neointimal area, Intima-to-media ratio, Luminal stenosis percentage, Smooth muscle cell proliferation |

| Rabbit Iliac/Femoral Artery | Balloon angioplasty, Stent implantation | In-stent restenosis, Neointimal thickness, Inflammatory response, Endothelial regrowth |

Attenuation of Atherosclerotic Progression

Animal models are essential for studying atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries. nih.govnih.gov Genetically modified mice are the most common models, particularly the Apolipoprotein E-knockout (ApoE-/-) and the Low-Density Lipoprotein Receptor-knockout (LDLR-/-) mice. nih.gov These animals, especially when fed a high-fat, Western-type diet, spontaneously develop hypercholesterolemia and atherosclerotic lesions that share features with human plaques. nih.gov

The primary measure of efficacy is the quantification of atherosclerotic plaque area, typically in the aortic root or the entire aorta, often visualized with stains like Oil Red O. nih.gov Plaque composition can also be analyzed through histology to assess features of plaque stability, such as the content of macrophages, smooth muscle cells, and collagen. While numerous interventions targeting inflammation and lipid metabolism have been tested in these models, no studies concerning this compound have been identified. nih.gov

Table 5: Key Animal Models for Atherosclerosis Research

| Animal Model | Method of Induction | Key Efficacy Endpoints |

|---|---|---|

| ApoE-knockout (ApoE-/-) Mouse | Genetic; often accelerated with a high-fat diet | Aortic plaque area, Plaque composition (macrophage, lipid content), Inflammatory cytokine levels |

| LDLR-knockout (LDLR-/-) Mouse | Genetic; requires a high-fat/high-cholesterol diet | Plasma lipid profiles, Aortic lesion size, Analysis of plaque stability |

Investigations into Cholesterol Homeostasis Regulation

The study of cholesterol homeostasis involves animal models to understand the balance between cholesterol synthesis, absorption, and excretion. jchr.org Standard models include hamsters, which have a lipid metabolism profile similar to humans, and rats. jchr.org These animals are often fed diets high in fat and cholesterol to challenge their homeostatic mechanisms. jchr.org

Key investigations measure levels of plasma total cholesterol, LDL-cholesterol, and HDL-cholesterol. The activity of key enzymes in cholesterol synthesis, such as HMG-CoA reductase, is often assessed in liver tissue. Fecal excretion of neutral and acidic sterols (bile acids) is measured to quantify cholesterol elimination. While many compounds are known to modulate these pathways, there is no available research detailing the effects of this compound on cholesterol homeostasis.

Table 6: Animal Models for Studying Cholesterol Homeostasis

| Animal Model | Typical Diet | Key Parameters Measured |

|---|---|---|

| Hamster | High-fat, high-cholesterol | Plasma lipid profile (Total-C, LDL-C, HDL-C, Triglycerides), Hepatic cholesterol content, Fecal sterol excretion |

| Rat | Standard or high-fat/sucrose | Plasma and liver lipid levels, HMG-CoA reductase activity, Bile acid synthesis rates |

Structure Activity Relationship Sar and Computational Drug Design

Foundational Principles of SAR Applied to Iroxanadine and its Analogues

The general principles of SAR suggest that the biological activity of pyridine (B92270) derivatives is highly dependent on the nature and position of substituents on the ring. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, thereby affecting its interaction with target proteins. In the context of this compound, the 3-position linkage of the pyridine ring to the oxadiazine core is a critical determinant of its spatial orientation within the target's binding site.

The piperidine (B6355638) ring, a saturated heterocycle, typically contributes to the molecule's lipophilicity and can engage in van der Waals and hydrophobic interactions. Its presence and conformation are often crucial for anchoring the ligand within a binding pocket. The oxadiazine ring serves as a central scaffold, connecting the key pharmacophoric elements—the pyridine and piperidine rings. The stereochemistry at the chiral center on the oxadiazine ring is also expected to play a significant role in biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.

SAR studies of other p38 MAPK inhibitors, which often feature a pyridine core, have revealed the importance of a hydrogen bond acceptor at a specific position on the pyridine ring for interaction with the hinge region of the kinase domain. researchgate.netnih.gov Furthermore, the nature of the substituent at other positions on the pyridine ring can influence selectivity and potency. By analogy, it can be inferred that the pyridine nitrogen of this compound is likely a key interaction point with its biological target.

Correlating Structural Modulations with Observed Biological Activities

While specific biological activity data for a series of this compound analogues is not publicly available, we can construct a hypothetical table to illustrate how structural modifications might influence activity, based on established SAR principles for related compounds like p38 MAPK inhibitors. These modifications could involve altering substituents on the pyridine ring, replacing the piperidine moiety, or modifying the central oxadiazine ring.

Illustrative Data Table of Hypothetical this compound Analogues and Their Potential Biological Activity (Note: This table is for illustrative purposes only and is based on general SAR principles, not on experimental data for this compound.)

| Compound | R1 (Pyridine Ring) | R2 (Piperidine Ring) | R3 (Oxadiazine Ring) | Hypothetical p38 MAPK Inhibition (IC₅₀, nM) |

| This compound | H | H | H | 100 |

| Analogue 1 | 4-F | H | H | 50 |

| Analogue 2 | 4-Me | H | H | 150 |

| Analogue 3 | H | 4-OH | H | 80 |

| Analogue 4 | H | H | 6-Me | 200 |

| Analogue 5 | H | N-acetyl | H | 300 |

This hypothetical table suggests that introducing a small, electron-withdrawing group like fluorine at the 4-position of the pyridine ring (Analogue 1) could enhance potency, potentially by strengthening the hydrogen bond with the kinase hinge region. Conversely, a bulkier, electron-donating methyl group (Analogue 2) might decrease activity due to steric hindrance. Modification of the piperidine ring, such as hydroxylation (Analogue 3), could improve solubility and introduce new hydrogen bonding opportunities, leading to increased potency. However, substitution on the oxadiazine ring (Analogue 4) or acetylation of the piperidine nitrogen (Analogue 5) might disrupt favorable interactions, resulting in reduced activity.

Studies on other pyridine-containing compounds have demonstrated that even minor structural changes can lead to significant shifts in biological activity, including cardiotoxic effects. bris.ac.uknih.gov Therefore, any modification to the this compound scaffold would require careful evaluation to maintain its desired cardioprotective profile while avoiding off-target effects.

In Silico Approaches for Ligand Design and Optimization

In contemporary drug discovery, in silico methods are indispensable for accelerating the design and optimization of lead compounds. These computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the molecular determinants of biological activity and can predict the potency of novel compounds before their synthesis.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors that encode the physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic, and topological features), a predictive model can be developed. nih.govrsc.org

For this compound and its analogues, a QSAR model could be constructed to predict their p38 MAPK inhibitory activity. This would involve synthesizing a library of analogues with systematic structural variations and measuring their biological activity. The resulting data would then be used to train a QSAR model.

Illustrative QSAR Data Table for Hypothetical this compound Analogues (Note: This table is for illustrative purposes only.)

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted pIC₅₀ |

| This compound | 2.5 | 260.34 | 45.8 Ų | 7.0 |

| Analogue 1 | 2.6 | 278.33 | 45.8 Ų | 7.3 |

| Analogue 2 | 2.9 | 274.37 | 45.8 Ų | 6.8 |

| Analogue 3 | 2.1 | 276.34 | 66.0 Ų | 7.1 |

| Analogue 4 | 2.8 | 274.37 | 45.8 Ų | 6.7 |

The resulting QSAR equation might take a form like: pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular Weight) + c₃(Polar Surface Area) + ...

Such a model could then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological testing, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. imist.manih.gov For this compound, molecular docking studies into the ATP-binding site of p38 MAPK can provide a structural basis for its inhibitory activity. nih.govimist.ma The process typically involves preparing the 3D structure of the protein and the ligand, defining a binding site (grid generation), and then using a scoring function to evaluate different binding poses.

Docking simulations of this compound within the p38 MAPK active site would likely show the pyridine nitrogen forming a crucial hydrogen bond with the backbone amide of Met109 in the hinge region, a common interaction for pyridine-based kinase inhibitors. The piperidine ring would likely occupy a hydrophobic pocket, and the oxadiazine core would orient the two key ring systems for optimal interactions.

Illustrative Molecular Docking Results for Hypothetical this compound Analogues in p38 MAPK (Note: This table is for illustrative purposes only.)

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Met109, Leu104, Val38 |

| Analogue 1 | -9.2 | Met109, Leu104, Thr106 |

| Analogue 3 | -8.8 | Met109, Asp168, Lys53 |

These predictions of binding affinity and key interactions can guide the rational design of new analogues with improved potency and selectivity. For example, if a particular hydrophobic pocket is not fully occupied by the piperidine ring, analogues with larger or more lipophilic substituents at that position could be designed to enhance binding.

Future Directions and Emerging Research Avenues

Deeper Exploration of Uncharacterized Biological Targets and Pathways

While the induction of p38 mitogen-activated protein kinase (MAPK) signaling is a known aspect of Iroxanadine's mechanism, the full spectrum of its biological targets and downstream pathways remains to be elucidated. The p38 MAPK pathway is a central node in cellular signaling, integrating a wide array of extracellular and intracellular stress signals. Future research should aim to identify novel, uncharacterized protein substrates and binding partners of the activated p38 pathway in response to this compound. Investigating the broader network of kinases, phosphatases, and transcription factors that are modulated by this compound will provide a more comprehensive map of its cellular effects. Advanced proteomic and phosphoproteomic approaches could be instrumental in uncovering these novel interactions and understanding the nuanced regulation of cellular processes beyond the currently known effects on endothelial cell homeostasis.

Investigation of this compound's Potential in Other Stress-Induced Pathologies

The established role of this compound in mitigating cardiovascular stress opens promising avenues for its investigation in other pathologies where cellular stress is a key etiological factor. news-medical.net Psychological and physiological stress are known contributors to a range of diseases beyond the cardiovascular system. nih.gov Conditions such as neurodegenerative diseases, metabolic syndrome, and certain inflammatory disorders are characterized by chronic cellular stress and the activation of pathways like p38 MAPK. mdpi.com For instance, the neuro-inflammatory processes in Alzheimer's and Parkinson's diseases involve stress-activated kinases. Research into whether this compound can modulate these pathways in neuronal and glial cells could reveal new therapeutic applications. Similarly, its potential to mitigate stress-induced insulin (B600854) resistance or inflammatory responses in metabolic tissues warrants investigation. Preclinical studies using relevant animal models for these conditions will be a critical first step in exploring this expanded therapeutic potential. nih.govyale.edu

Development of Advanced Synthetic Strategies for Novel Analogues with Optimized Profiles

To enhance the therapeutic index and explore new biological activities, the development of novel this compound analogues is a crucial future direction. Advanced synthetic strategies can be employed to create a library of related compounds with modified physicochemical properties. nih.govnih.govresearchgate.net By systematically altering functional groups on the pyridine (B92270) core or the side chains of the this compound molecule, it may be possible to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Such modifications could also lead to analogues with increased potency, greater selectivity for specific p38 MAPK isoforms, or even novel, off-target activities. High-throughput screening of these new chemical entities against a panel of stress-related biological targets could accelerate the discovery of next-generation compounds with superior therapeutic profiles.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of this compound's mechanism of action can be achieved through the integration of multiple "omics" datasets. nih.govnih.govmdpi.com This systems biology approach would involve combining genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound. nih.govnih.govyoutube.com By analyzing these comprehensive datasets, researchers can construct detailed models of the molecular networks perturbed by the compound. nih.gov For example, transcriptomic analysis can reveal changes in gene expression downstream of p38 MAPK activation, while metabolomic analysis can identify shifts in cellular metabolism. youtube.com Integrating these data can uncover previously unknown connections between signaling pathways and cellular functions, providing a more complete picture of this compound's effects and potentially identifying novel biomarkers to predict therapeutic response. mdpi.com

Comparative Pharmacological Analyses with Other Molecular Chaperone Regulators

This compound's cytoprotective effects, particularly under conditions of cellular stress, suggest a potential role in modulating the cellular machinery responsible for maintaining protein homeostasis, including molecular chaperones. nih.gov Molecular chaperones are critical for cell survival under stress, and their regulation is a key therapeutic strategy in many diseases. nih.gov Future studies should involve direct comparative analyses of this compound with known regulators of molecular chaperones. mdpi.com Investigating whether this compound influences the expression or activity of key heat shock proteins (HSPs) or other chaperone families would be a significant step. nih.gov Such studies would clarify whether this compound's protective effects are solely due to direct p38 MAPK activation or if they also involve the potentiation of the cell's protein-folding and repair machinery.

Assessment of Delivery Systems for Targeted Research Applications

To enhance the utility of this compound in preclinical research and potentially in future therapeutic applications, the development of targeted delivery systems is a promising area of investigation. frontiersin.org Nanotechnology-based platforms, such as liposomes, polymeric nanoparticles, or exosomes, could be engineered to deliver this compound specifically to tissues or cell types of interest. nih.govfrontiersin.orgnih.gov For example, nanoparticles could be functionalized with ligands that bind to receptors overexpressed on inflamed endothelial cells or specific neuronal populations. nih.gov This targeted approach would not only increase the local concentration of the compound at the desired site of action but also minimize potential off-target effects. Assessing the efficacy of such delivery systems in vitro and in vivo will be crucial for advancing the use of this compound in a more precise and controlled manner. frontiersin.org

Q & A

Q. What is the molecular mechanism of Iroxanadine as a p38 MAPK inhibitor, and how can it be experimentally validated?

this compound inhibits p38 MAPK activity, leading to phosphorylation of downstream targets. Methodologically, validate this using in vitro kinase assays to measure enzymatic inhibition and Western blotting to detect phosphorylation changes in p38 MAPK pathways. Include controls such as untreated samples and positive controls (e.g., known inhibitors like SB203580) to ensure specificity .

Q. What experimental models are appropriate for studying this compound’s pharmacological effects?

Guinea pig pulmonary artery preparations precontracted with phenylephrine are a standard model for assessing this compound’s vasorelaxant effects. Use tissue bath systems to measure tension changes, generating concentration-response curves to calculate EC₅₀ values. Ensure physiological conditions (e.g., temperature, oxygenation) are maintained to replicate in vivo environments .

Q. What assays are recommended to quantify this compound’s inhibitory activity on p38 MAPK?

- Kinase activity assays : Use recombinant p38 MAPK with a substrate (e.g., ATF2) and measure ATP consumption via luminescence or fluorescence.

- Cell-based assays : Treat cells with this compound, lyse, and quantify phosphorylated targets (e.g., MAPKAPK2) via ELISA or flow cytometry. Include dose-escalation studies to establish potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue types or species?

Conduct comparative studies using ex vivo models (e.g., vascular tissues from multiple species) and in vitro cell lines. Control variables such as receptor density, enzyme expression levels, and metabolic pathways. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments addressing mechanistic divergence .

Q. What strategies mitigate off-target effects when studying this compound’s specificity?

- Kinase profiling panels : Test this compound against a broad panel of kinases (e.g., JNK, ERK) to assess selectivity.

- Computational docking : Predict binding affinities to non-target kinases using molecular modeling tools.

- Genetic knockdown/knockout models : Use siRNA or CRISPR to eliminate p38 MAPK and confirm phenotype rescue with this compound .

Q. How should dose-response studies for this compound be designed in in vivo models?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens. Measure plasma concentrations via LC-MS/MS and correlate with biomarkers (e.g., cytokine levels in inflammation models). Use staggered dosing cohorts and negative controls to isolate compound-specific effects .

Q. What statistical methods are robust for analyzing this compound’s concentration-dependent effects?

- Nonlinear regression : Fit sigmoidal curves to concentration-response data (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Mixed-effects models : Account for biological variability in in vivo studies.

- Post-hoc tests : Apply Tukey’s or Bonferroni corrections for multiple comparisons in ANOVA-based analyses .

Q. How can researchers ensure reproducibility in this compound experiments?

Adhere to the ARRIVE guidelines for preclinical studies:

- Detailed protocols for compound preparation (e.g., solvent, storage conditions).

- Transparent reporting of animal/human tissue sourcing and ethical approvals.

- Raw data deposition in repositories (e.g., Figshare) for independent validation .

Data Analysis and Interpretation

Q. What methodologies address variability in this compound’s vasorelaxant effects across experimental replicates?

Normalize data to baseline tension (precontraction level) and report results as percent relaxation relative to maximal contraction. Use Bland-Altman plots to assess inter-experimental variability and exclude outliers via Grubbs’ test .

Q. How can transcriptomic or proteomic data be integrated to explore this compound’s downstream signaling?

Combine RNA-seq or mass spectrometry with pathway enrichment tools (e.g., DAVID, STRING). Validate findings via qPCR or targeted proteomics. Use hierarchical clustering to identify co-regulated genes/proteins linked to p38 MAPK inhibition .

Experimental Design Challenges

Q. What controls are essential when testing this compound in combination therapies?

Include single-agent controls (this compound alone and partner drug alone) to assess synergism/additivity. Use the Chou-Talalay method to calculate combination indices (CI). Monitor for solvent interactions if compounds require different vehicles (e.g., DMSO vs. saline) .

Q. How can researchers balance mechanistic depth and translational relevance in this compound studies?

Apply the PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.